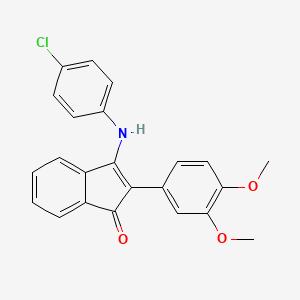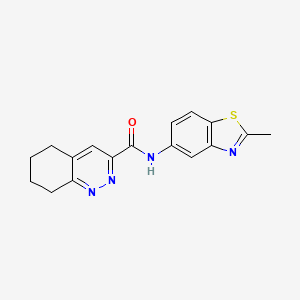![molecular formula C26H26F3N3O4 B2753255 (E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide CAS No. 556022-33-4](/img/structure/B2753255.png)
(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a serendipitous regioselective approach. Researchers achieved its formation through a one-pot cascade reaction. Specifically, they combined 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS. This unexpected protocol allowed simultaneous functionalization of both N-acylation and S-alkylation, leading to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Chemical Stability and Tautomerization
The stability of chemical compounds closely related to the requested compound has been studied through Gibbs free energies based on Density Functional Theory (DFT) calculations. These studies suggest that certain tautomeric forms, such as enaminones, exhibit specific stability characteristics influenced by naphthoannulation and the insertion of electron-withdrawing substituents. These factors affect the zwitterionic character and intramolecular hydrogen bonding, crucial for understanding the behavior and applications of complex molecules like the one (Dobosz, Mućko, & Gawinecki, 2020).
Crystal Structure and Hydrogen Bonding
The crystal structures of related enaminones have been analyzed to understand their hydrogen bonding and molecular conformation. This analysis is essential for designing compounds with desired physical and chemical properties, including solubility and reactivity. Such insights are valuable for developing new materials or pharmaceuticals with specific characteristics (Kubicki, Bassyouni, & Codding, 2000).
Catalytic Activity in Chemical Synthesis
Studies on catalytic systems, such as Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4), have demonstrated high activity and selectivity for the hydrogenation of phenol derivatives to cyclohexanone under mild conditions. This process is crucial for the synthesis of polyamides in the chemical industry. Such research can inform the development of efficient catalysts for synthesizing cyclohexyl-related compounds, which might include the compound (Wang et al., 2011).
Molecular Interactions and Mechanofluorochromic Properties
Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives reveals the impact of molecular interactions and stacking modes on optical properties. Such studies provide a foundation for designing new materials with specific luminescent properties, potentially useful in sensing, imaging, or electronic applications (Song et al., 2015).
Electrocatalytic Reduction of Aromatic Compounds
The electrocatalytic reduction of aromatic compounds to their saturated counterparts is a critical process in organic synthesis and industrial chemistry. Research on solvated electrons generated at cathodes for reducing compounds like phenol to cyclohexanol illustrates the potential for electrochemical methods in synthesizing compounds related to the query compound (Misra & Yadav, 1982).
Mecanismo De Acción
The compound’s mechanism of action remains an area of interest. It has been primarily screened for its ability to bind with DNA duplexes. Notably, it interacts with the minor groove of DNA, forming stable complexes. The most promising derivative demonstrated strong binding affinity with double-helical DNA, making it a potential candidate for tumor-related afflictions .
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N3O4/c1-35-23-13-17(12-18(15-30)25(34)32-20-7-3-2-4-8-20)10-11-22(23)36-16-24(33)31-21-9-5-6-19(14-21)26(27,28)29/h5-6,9-14,20H,2-4,7-8,16H2,1H3,(H,31,33)(H,32,34)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDANEOGLMVBUEE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2753173.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2753175.png)
![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)

![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)
![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2753185.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2753186.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2753189.png)
![2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2753192.png)
![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)
![2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2753195.png)
